2-Methyl-5-nitroimidazole

Description

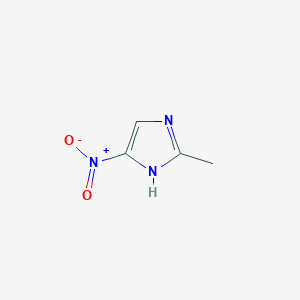

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYTTYVSDVWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061010 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-23-1, 88054-22-2, 100215-29-0 | |

| Record name | 2-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Central Role of 2-Methyl-5-nitroimidazole in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroimidazole

This compound (CAS 696-23-1) is a pivotal chemical intermediate, primarily recognized for its role as the direct precursor to a class of essential antimicrobial drugs.[1] Its molecular architecture, featuring a nitro group at the 5-position of the 2-methylimidazole ring, is the cornerstone for the biological activity of 5-nitroimidazole pharmaceuticals.[2][3] These drugs, including the widely used metronidazole, tinidazole, and ornidazole, are indispensable in treating infections caused by anaerobic bacteria and protozoa.[2][4] The synthesis of this intermediate is a critical process in the pharmaceutical industry, demanding high efficiency, safety, and purity to ensure the quality of the final active pharmaceutical ingredients (APIs).[4] This guide provides a detailed examination of the predominant synthesis pathway for this compound, its underlying reaction mechanism, and practical experimental considerations for laboratory and industrial applications.

Primary Synthesis Pathway: Electrophilic Nitration of 2-Methylimidazole

The most established and industrially practiced method for synthesizing this compound is the direct nitration of 2-methylimidazole.[5][6] This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the imidazole ring.

Core Reaction and Reagents

The transformation is typically achieved by treating 2-methylimidazole with a potent nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][7]

-

2-Methylimidazole: The starting heterocyclic compound, which provides the core ring structure.

-

Nitric Acid (HNO₃): The source of the nitro group.

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. Its primary function is to protonate nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9] The presence of sulfuric acid is crucial for the reaction to proceed at a practical rate.

The overall reaction can be visualized as follows:

The Reaction Mechanism: A Stepwise Exploration

The nitration of 2-methylimidazole follows the well-established mechanism for electrophilic aromatic substitution. The process can be broken down into three fundamental steps.

Step 1: Generation of the Nitronium Ion (Electrophile)

The reaction is initiated by the interaction between sulfuric acid and nitric acid. Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the nitronium ion (NO₂⁺), a potent electrophile.[9][10]

Step 2: Electrophilic Attack and Formation of the σ-Complex

The electron-rich imidazole ring of 2-methylimidazole attacks the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[7][10] The substitution preferentially occurs at the C4 or C5 position, as attack at the C2 position is electronically disfavored. The presence of the methyl group at C2 further directs the incoming electrophile to the C5 position.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the new nitro group. This deprotonation step restores the stable aromatic π-system of the imidazole ring, yielding the final product, this compound.[9]

Experimental Parameters and Process Optimization

The efficiency and safety of the nitration process are highly dependent on carefully controlled reaction conditions. Variations in temperature, acid concentration, and reaction time can significantly impact the yield and purity of the product.

The reaction is highly exothermic, and precise temperature control is critical to prevent runaway reactions and the formation of byproducts.[11] Different protocols report a range of operating temperatures, from low temperatures (below 30°C) requiring constant cooling to higher temperatures (up to 130°C), which can increase reaction rates but also elevate corrosion and safety risks.[5] A two-stage temperature approach, with a lower initial temperature followed by an increase, has been proposed to control the reaction safely while ensuring completion.[11]

| Method | Reagents | Temperature | Yield | Key Observations | Reference |

| Classical Method | Conc. HNO₃, Conc. H₂SO₄, Na₂SO₄ | 130-132 °C | 63-66% | High temperature increases corrosiveness. | [5][11] |

| Low-Temp Method | 86-92% H₂SO₄, 64-72% HNO₃ | < 30 °C, then raised to 40 °C | 55-91% | Requires significant energy for constant cooling. | [5] |

| Acetic Anhydride | 98% HNO₃, 96% H₂SO₄, Acetic Anhydride | 18-20 °C | 90% | Utilizes highly concentrated acids. | [5] |

| Nitrate Salt Method | NaNO₃, H₂SO₄ | 130-140 °C | 95% | Reaction proceeds more smoothly than with nitric acid. | [12][13] |

| Safety-Inhibited | Conc. HNO₃, Conc. H₂SO₄ | Cooled, then reflux | ~70-77% | Uses the reaction product itself as a deterrent to control reaction velocity. | [11] |

Validated Experimental Protocol

The following protocol is a synthesized representation based on common laboratory procedures for the nitration of 2-methylimidazole.

Materials:

-

2-methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Ammonia solution (25%)

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Preparation of the Nitrating Mixture: In the three-neck flask equipped with a stirrer and thermometer, carefully add a pre-determined volume of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid in an ice bath to below 10°C with continuous stirring.

-

Addition of 2-Methylimidazole: Slowly add solid 2-methylimidazole to the cooled sulfuric acid in small portions, ensuring the temperature does not exceed 20-30°C. Continue stirring until all the solid has dissolved.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise from the dropping funnel. Maintain the reaction temperature below 30°C throughout the addition using the ice bath. The reaction is highly exothermic, and careful control is paramount.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-40°C) for several hours (typically 3-4 hours) to ensure the reaction goes to completion.[5]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice or into cold water. This will dilute the acid and cause the product to precipitate.

-

Neutralization: Slowly neutralize the acidic solution with a 25% ammonia solution until the pH reaches 6.5-7.0.[5][11] This step should be performed in a well-ventilated fume hood and with cooling, as the neutralization is also exothermic. A bright yellow or off-white precipitate of this compound will form.[11]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acids and salts.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Conclusion

The synthesis of this compound via the electrophilic nitration of 2-methylimidazole is a robust and well-understood process, fundamental to the production of essential nitroimidazole-based therapeutics. Mastery of this synthesis requires a deep understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental parameters, particularly temperature. While the use of strong, corrosive acids necessitates stringent safety protocols, the pathway remains the most viable and efficient route to this critical pharmaceutical intermediate. Ongoing research continues to refine this process, seeking to enhance yields, improve safety profiles, and minimize environmental impact, ensuring a stable supply of this life-saving class of drugs.

References

-

PrepChem (2023). Synthesis of this compound. Available at: [Link]

-

Trivedi, M. N. et al. (2011). Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319. Available at: [Link]

- Google Patents (2012).Method for synthesizing this compound-1-ethanol. CN102827118A.

-

Al-Sha'er, M. A. et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3):156-162. Available at: [Link]

-

Lyapunova, M. V. & Ma, L. (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Advanced Materials Research, 1085, 273-276. Available at: [Link]

-

Scientific.Net. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Available at: [Link]

-

Pharmaffiliates. The Chemistry of Metronidazole: From Raw Material to Medicine. Available at: [Link]

- Google Patents (1980).Process for the safe nitration of 2-methylimidazole. US4209631A.

-

ResearchGate (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Available at: [Link]

-

Canadian Science Publishing (1981). Nitration Studies on 2-Isopropylimidazole. Canadian Journal of Chemistry, 59(18), 2673-2676. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of this compound. Available at: [Link]

-

ResearchGate. Synthesis of 2-methyl 5-nitroimidazoles. Available at: [Link]

-

Der Pharma Chemica (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using this compound and 4 nitroimidazole as starting reagents. Available at: [Link]

-

Chem Eazy. Characteristic Reactions of Imidazole. Available at: [Link]

-

ResearchGate. Synthesis of some this compound derivatives as potential antimicrobial agents. Available at: [Link]

-

ResearchGate. Synthesis of metronidazole derivatives. Available at: [Link]

- Google Patents (2021).Synthetic method of tinidazole. CN113372281A.

- Google Patents (2013).Metronidazole preparation method. CN102911122A.

- Google Patents (2007).Processes for nitration of n-substituted imidazoles. WO2007134187A2.

-

National Institutes of Health (NIH) (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

-

Suzhou Senfeida Chemical Co., Ltd. China this compound Manufacturers Suppliers Factory. Available at: [Link]

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]

-

YouTube (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Metronidazole synthesis - chemicalbook [chemicalbook.com]

- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 9. youtube.com [youtube.com]

- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 12. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitroimidazole

Introduction

2-Methyl-5-nitroimidazole is a pivotal heterocyclic organic compound, serving as a critical intermediate in the synthesis of various nitroimidazole-based pharmaceuticals.[1][2][3] Its chemical architecture, featuring an imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position, dictates its reactivity and biological activity. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights for researchers, scientists, and professionals engaged in drug development. Understanding these fundamental characteristics is paramount for optimizing synthesis, formulation, and analytical methodologies.

Chemical and Physical Identity

This compound is a C-nitro compound and a member of the imidazoles.[2][4][5] It is also known by several synonyms, including menidazole, and is recognized as an impurity of metronidazole and tinidazole.[6][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [6][9][10] |

| Molecular Weight | 127.10 g/mol | [6][9][10] |

| Appearance | White to pale yellow or creamish-white to cream-colored crystalline powder. | [6][9][11] |

| CAS Number | 696-23-1, 88054-22-2 | [5][6][10] |

Structural Elucidation and Spectroscopic Profile

The structural integrity of this compound can be unequivocally confirmed through various spectroscopic techniques. These methods are not only crucial for identification but also for assessing purity and studying molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum would characteristically show signals corresponding to the methyl protons, the imidazole ring proton, and the N-H proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 127.038176 g/mol .[12]

Infrared (IR) and UV-Visible Spectroscopy

IR spectroscopy reveals the presence of key functional groups, such as the N-H, C-H, C=N, and the characteristic asymmetric and symmetric stretches of the nitro group. UV-Visible spectroscopy can be utilized for quantitative analysis, with a detection wavelength often set around 310 nm in HPLC methods.[13]

A summary of available spectral data can be found in public databases such as PubChem.[5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in pharmaceutical synthesis and development.

Melting Point

The melting point of this compound is a key indicator of its purity. There is some variability in the reported values, which may be attributed to different polymorphic forms or measurement conditions. Reported melting points range from 179°C to 255°C.[4][6][9][10][11][14] A commonly cited range is 251-255°C.[6][10]

Solubility Profile

The solubility of a compound is critical for its reaction kinetics, purification, and formulation. This compound exhibits the following solubility characteristics:

-

Water : Sparingly soluble.[9]

-

Organic Solvents :

-

Aqueous Solutions : Easily soluble in diluted acids and alkalis.[2][3][4][14]

This differential solubility is a key factor in its separation and purification processes.[11]

Acidity/Basicity (pKa)

This compound is described as being weakly basic.[11] One source reports a pKa of 1.64.[11] The imidazole ring possesses both acidic (N-H proton) and basic (unprotonated nitrogen) characteristics, influencing its behavior in different pH environments.

Stability and Degradation

This compound is generally stable under normal storage conditions.[11][16][17] However, it is important to avoid certain conditions to prevent degradation:

-

Hazardous Decomposition Products : Under fire conditions, it can decompose to form nitrogen oxides, carbon monoxide, and carbon dioxide.[16][17]

Studies on related nitroimidazoles like ornidazole have shown degradation under alkaline conditions, high acidic conditions, oxidative stress, and in the presence of light in acidic conditions.[13]

Experimental Protocols: Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and regulatory compliance. The following section outlines standardized experimental workflows.

Protocol 1: Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

Finely powder a small sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound CAS#: 88054-22-2 [m.chemicalbook.com]

- 3. This compound | 88054-22-2 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. This compound | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Certified Reference Material at Best Price, High Purity 99% [nacchemical.com]

- 7. Buy this compound | 696-23-1 [smolecule.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. amzole.com [amzole.com]

- 10. 2-Methyl 5-nitro imidazole, 99% | 88054-22-2 | Ottokemi™ [ottokemi.com]

- 11. This compound Chemical Properties, Uses, Safety Data & Supplier China | Pharmaceutical Intermediate Expert [quinoline-thiophene.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. 88054-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. pharmacopoeia.com [pharmacopoeia.com]

- 16. This compound | CAS#:88054-22-2 | Chemsrc [chemsrc.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

The Core Mechanism of Action of 2-Methyl-5-nitroimidazole Derivatives: A Technical Guide

Introduction

2-Methyl-5-nitroimidazole derivatives represent a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1] Metronidazole, the prototypical compound of this class, has been a clinical mainstay for decades.[2] These compounds are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target organism to exert their cytotoxic effects.[3][4][] This guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of these critical therapeutic agents, intended for researchers, scientists, and professionals in drug development.

The defining characteristic of susceptible organisms is their anaerobic or microaerophilic metabolism, which provides the unique low-redox environment necessary for the activation of the 5-nitroimidazole core.[][6] This selective activation is the key to their therapeutic window, minimizing toxicity to the aerobic cells of the host.

Reductive Activation: The Catalyst for Cytotoxicity

The journey from an inert prodrug to a potent cytotoxic agent begins with the reduction of the nitro group at the C5 position of the imidazole ring.[3][7] This process is critically dependent on the low intracellular redox potential maintained by anaerobic and microaerophilic organisms.[8]

Key Enzymatic Players

Several key enzymes with sufficiently low redox potentials can donate electrons to the nitroimidazole, initiating the activation cascade. The primary systems involved are:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a central player in the energy metabolism of many anaerobic organisms.[9][10] It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin.[9]

-

Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron shuttle.[6] Reduced ferredoxin possesses a redox potential low enough to efficiently reduce the nitro group of this compound derivatives, a critical step in their activation.[4][9]

-

Other Reductases: While the PFOR/ferredoxin system is paramount, other enzymes such as flavin-dependent nitroreductases and thioredoxin reductase have also been implicated in the activation process, particularly in certain organisms or as alternative pathways.[11][12][13]

The initial one-electron reduction of the nitro group results in the formation of a highly reactive nitro radical anion.[14][15] This is a pivotal and often rate-limiting step in the activation process.

The "Futile Cycling" Phenomenon

In the presence of molecular oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide radicals.[3][16] This "futile cycling" prevents the accumulation of toxic downstream metabolites and is a primary reason for the lack of efficacy of these drugs against aerobic organisms.[3][16]

Diagram 1: Reductive Activation Pathway of this compound

Caption: Reductive activation cascade of this compound derivatives.

Molecular Targets and Mechanisms of Cytotoxicity

Once formed, the reactive nitrogen intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives, are highly cytotoxic.[15][17] Their primary cellular target is DNA.[17][18][19]

Interaction with DNA

The interaction of these reactive species with DNA leads to a variety of damaging events:

-

DNA Strand Breaks: The reactive intermediates can directly cause single- and double-strand breaks in the DNA backbone.[18][20]

-

Loss of Helical Structure: Binding of the activated drug to DNA disrupts its helical structure, impairing its function as a template for replication and transcription.[17][18]

-

Base Modification: Covalent adduction to DNA bases can occur, leading to mutations and loss of genetic integrity.[21][22] Studies have shown varying reactivity with different DNA bases.[21][22]

This extensive DNA damage ultimately triggers cell death.[16][17]

Table 1: Effects of Reduced Metronidazole on DNA Properties

| Property | Observation | Implication | Reference |

| Viscosity | Decreased | Loss of helical structure, strand breakage | [18] |

| Thermal Hyperchromicity | Decreased | Destabilization of the DNA double helix | [18] |

| Renaturation | Inhibited | Impaired re-annealing of DNA strands | [18] |

| DNAase I Hydrolysis | Altered oligonucleotide length | Modification of DNA structure affecting enzyme recognition | [18] |

Mechanisms of Resistance

The emergence of resistance to this compound derivatives is a growing clinical concern.[4] Resistance is most commonly associated with impaired drug activation.[23][24]

Key Resistance Strategies

Organisms have evolved several mechanisms to circumvent the cytotoxic effects of these drugs:

-

Decreased Reductive Activation: This is the most prevalent mechanism.[24][25] Downregulation or mutation of the genes encoding for PFOR or ferredoxin reduces the cell's ability to activate the prodrug.[11][25]

-

Altered Electron Transport: Changes in other components of the electron transport chain can also lead to a less negative intracellular redox potential, thereby hindering drug reduction.[8]

-

Increased Oxygen Scavenging: Some resistant strains exhibit enhanced oxygen detoxification capabilities. This promotes futile cycling and prevents the accumulation of toxic reduced intermediates.[26]

-

Drug Efflux: Although less common, increased expression of efflux pumps that actively remove the drug from the cell has been reported.[4]

-

DNA Repair: Upregulation of DNA repair pathways can help to mitigate the damage caused by the activated drug.[26]

-

Drug Inactivation by nim Genes: In some bacteria, the presence of nim genes, which encode for nitroimidazole reductases, can lead to resistance.[7][27] These enzymes catalyze a two-electron reduction of the nitro group to a non-toxic amino derivative, effectively inactivating the drug.[7][27]

Diagram 2: Overview of Resistance Mechanisms

Caption: Key mechanisms of resistance to this compound derivatives.

Experimental Methodologies for Studying the Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of this compound derivatives.

Protocol: Assessment of DNA Damage using the Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[28]

Objective: To quantify DNA damage in target cells following exposure to a this compound derivative under anaerobic conditions.

Methodology:

-

Cell Culture and Treatment:

-

Culture the target anaerobic or microaerophilic cells to the mid-logarithmic phase.

-

Expose the cells to various concentrations of the this compound derivative in an anaerobic chamber for a defined period. Include a vehicle control.

-

-

Cell Harvesting and Embedding:

-

Harvest the cells and resuspend them in ice-cold PBS.

-

Mix a small aliquot of the cell suspension with low-melting-point agarose.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

-

Apply an electric field to facilitate the migration of fragmented DNA from the nucleus, forming a "comet tail".[28]

-

-

Neutralization and Staining:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment. An increased tail moment is indicative of greater DNA damage.[29]

-

Diagram 3: Experimental Workflow for Comet Assay

Caption: A streamlined workflow for the alkaline comet assay to assess DNA damage.

Conclusion

The antimicrobial activity of this compound derivatives is a complex, multi-step process that is intrinsically linked to the unique metabolic environment of anaerobic and microaerophilic organisms. The reductive activation of the nitro group is the critical initiating event, leading to the generation of highly reactive nitrogen species that inflict lethal damage upon the cell's primary macromolecule, DNA. A thorough understanding of this mechanism, from the enzymatic players in the activation cascade to the molecular nature of the DNA lesions, is essential for the rational design of new derivatives and for developing strategies to combat the growing threat of clinical resistance. Continued research into the nuances of these pathways will be pivotal in sustaining the therapeutic utility of this important class of antimicrobial agents.

References

-

A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (2020). Parasitology. [Link]

-

Land, K. M., & Johnson, P. J. (1999). Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. Drug Resistance Updates, 2(5), 289-294. [Link]

-

Dings, M. P. M., Göblyös, A., & Bielen, A. A. M. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

-

Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation OncologyBiologyPhysics, 7(4), 477-481. [Link]

-

McClelland, R. A., Panicucci, R., & Rauth, A. M. (1992). The interaction of reduced metronidazole with DNA bases and nucleosides. International Journal of Radiation OncologyBiologyPhysics, 22(4), 661-663. [Link]

-

Edwards, D. I., Knight, R. C., & Skolimowski, I. M. (1978). The interaction of reduced metronidazole with DNA. Biochemical Pharmacology, 27(17), 2089-2093. [Link]

-

Tocher, J. H., & Edwards, D. I. (1992). Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases. Biochemical Pharmacology, 43(6), 1211-1216. [Link]

-

Mechanism of Resistance in Metronidazole. (n.d.). ResearchGate. [Link]

-

LaRusso, N. F., & Edwards, D. I. (1986). DNA damage induced by reductively activated nitroimidazoles--pH effects. International Journal of Radiation OncologyBiologyPhysics, 12(7), 1207-1209. [Link]

-

Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. (1999). Drug Resistance Updates. [Link]

-

What is the mechanism of Metronidazole Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1988). Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action. British Journal of Cancer, 57(5), 463-467. [Link]

-

Metronidazole. (n.d.). Wikipedia. [Link]

-

Reinhardt, T., Klöckner, A., & Deschner, F. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology, 17(11), 3047-3056. [Link]

-

Jenney, A. W., Jr., & DeLucas, L. J. (2006). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Molecular Biology, 361(5), 953-965. [Link]

-

Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1978). The interaction of reduced metronidazole with DNA. Biochemical Pharmacology, 27(17), 2089-2093. [Link]

-

Graves, K. J., Novak, J., Secor, W. E., Kissinger, P. J., Schwebke, J. R., & Muzny, C. A. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(10), 1079-1091. [Link]

-

Eilux, T., & Phelan, J. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 534. [Link]

-

Dings, M. P. M., Göblyös, A., & Bielen, A. A. M. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

-

Metronidazole: Uses, Dosage, Side Effects, Warnings. (2023). Drugs.com. [Link]

-

Mendz, G. L., Mégraud, F., & Hazell, S. L. (1998). A Redox Basis for Metronidazole Resistance in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 42(1), 115-119. [Link]

-

Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171. [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 48(4), 545-551. [Link]

-

Leitsch, D., Kolarich, D., & Wilson, I. B. H. (2011). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756-1765. [Link]

-

Emmanuel, O. M., & Opperdoes, F. R. (2021). Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa. Microorganisms, 9(11), 2275. [Link]

-

S. K., S., & S., P. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. Cancers, 15(4), 1081. [Link]

-

Land, K. M., & Johnson, P. J. (1999). Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. Drug Resistance Updates, 2(5), 289-294. [Link]

-

Leitsch, D., Kolarich, D., & Wilson, I. B. H. (2011). Pyruvate: Ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756-1765. [Link]

-

Wassmann, C., & Tannich, E. (1996). Involvement of superoxide dismutase and pyruvate:ferredoxin oxidoreductase in mechanisms of metronidazole resistance in Entamoeba histolytica. Journal of Antimicrobial Chemotherapy, 38(6), 901-912. [Link]

-

Upcroft, P., & Upcroft, J. A. (2001). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. Clinical Microbiology Reviews, 14(1), 150-164. [Link]

-

Trivedi, M. N., Patel, P. K., & Patel, K. C. (2011). Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Metronidazole reduction and toxicity in microaerophiles and anaerobes. (n.d.). ResearchGate. [Link]

-

Kumar, A., & Singh, B. K. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(7), 2110. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 51, 102264. [Link]

-

Synthesis of some this compound derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Eilux, T., & Phelan, J. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 534. [Link]

-

Rodríguez-Hernández, M., & Gutiérrez-Jácome, J. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 27(19), 6296. [Link]

-

Understanding the Applications of this compound in Pharma and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nagarajan, K. (1993). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 55(1), 1-10. [Link]

-

DNA Damage Assays. (n.d.). Champions Oncology. [Link]

-

Reinhardt, T., Klöckner, A., & Deschner, F. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology, 17(11), 3047-3056. [Link]

-

Mechanism of action of nitroimidazoles. (n.d.). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Redox Basis for Metronidazole Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 18. PlumX [plu.mx]

- 19. The interaction of reduced metronidazole with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metronidazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 21. The interaction of reduced metronidazole with DNA bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. | Semantic Scholar [semanticscholar.org]

- 24. Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. championsoncology.com [championsoncology.com]

- 29. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Antimicrobial: A Technical History of 2-Methyl-5-nitroimidazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 2-Methyl-5-nitroimidazole, a pivotal chemical intermediate in the synthesis of the renowned antimicrobial agent, metronidazole. Delving into the historical context of its emergence, this paper details the scientific underpinnings of its synthesis, its physicochemical properties, and the elucidation of its mechanism of action. Through a combination of historical narrative, detailed experimental protocols, and visual representations of its chemical and biological pathways, this guide serves as an authoritative resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document underscores the enduring significance of this compound, tracing its journey from a laboratory novelty to a cornerstone in the arsenal against anaerobic and protozoal infections.

Introduction: The Dawn of Nitroimidazoles

The story of this compound is intrinsically linked to the broader history of nitroimidazole-based chemotherapy. The journey began in the 1950s, a "golden era" of antibiotic discovery, where researchers were actively screening natural products for antimicrobial properties. In 1953, a Japanese team led by K. Maeda isolated a compound with antibacterial activity from Nocardia mesenterica, which was later identified as 2-nitroimidazole and named Azomycin.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.

It was in the laboratories of the French pharmaceutical company Rhône-Poulenc that the next chapter of this story unfolded. Driven by the need for effective treatments against parasitic infections, a team of scientists, including C. Cosar and L. Julou, embarked on the synthesis and evaluation of a series of nitroimidazole derivatives.[2][3] This research culminated in the development of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, which would later be known as metronidazole.[4] The immediate precursor to this groundbreaking drug was this compound. While the exact date of its first synthesis is not precisely documented, it is evident that its creation was a critical and deliberate step in the successful development of metronidazole in the late 1950s.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and research.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [7] |

| Molecular Weight | 127.10 g/mol | [7] |

| Appearance | White to pale yellow crystalline powder | [] |

| Melting Point | Approximately 160-163 °C | [] |

| Solubility | Slightly soluble in ethanol; easily soluble in diluted acid and alkali. Limited solubility in non-polar organic solvents. | [9][10] |

| pKa | 1.64 | [] |

Synthesis of this compound: A Two-Step Journey

The synthesis of this compound is a well-established two-step process that begins with the formation of the 2-methylimidazole ring, followed by its nitration.

Step 1: Synthesis of 2-Methylimidazole

The most common and historically significant method for synthesizing 2-methylimidazole is the Radziszewski imidazole synthesis . This reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[11]

Experimental Protocol: Radziszewski Synthesis of 2-Methylimidazole

-

Reaction Setup: In a suitable reaction vessel, a solution of aqueous glyoxal is prepared.

-

Reagent Addition: Under controlled temperature and pressure, aqueous ammonia and acetaldehyde are slowly added to the glyoxal solution.[1]

-

Reaction Conditions: The reaction mixture is typically heated and stirred for several hours to ensure complete condensation and ring formation.[12]

-

Work-up and Isolation: After the reaction is complete, water and unreacted volatiles are removed under reduced pressure. The resulting crude product is then purified by crystallization or distillation to yield 2-methylimidazole.[1][12]

Caption: Radziszewski synthesis of 2-methylimidazole.

Step 2: Nitration of 2-Methylimidazole

The second crucial step is the nitration of the 2-methylimidazole ring to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[13]

Experimental Protocol: Nitration of 2-Methylimidazole

-

Nitrating Mixture: A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid, with cooling to control the exothermic reaction.

-

Addition of 2-Methylimidazole: 2-Methylimidazole is slowly added to the nitrating mixture while maintaining a low temperature to prevent runaway reactions.[]

-

Reaction Conditions: The reaction mixture is stirred for a specified period, often with a gradual increase in temperature to ensure complete nitration.[13]

-

Work-up and Isolation: The reaction mixture is then carefully quenched by pouring it onto ice. The pH of the solution is adjusted with a base (e.g., ammonia) to precipitate the this compound.[13] The solid product is then filtered, washed with water, and dried.

Caption: Nitration of 2-methylimidazole.

The Biological Significance: Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles, including drugs derived from this compound, is a result of a fascinating and selective mechanism of action that targets anaerobic organisms.

This compound itself exhibits antimicrobial properties, but its primary role is as a precursor to more potent drugs like metronidazole.[][15] The mechanism of action for these 5-nitroimidazole compounds is as follows:

-

Prodrug Activation: 5-nitroimidazoles are prodrugs, meaning they are inactive until they are metabolized within the target organism.[5][16]

-

Selective Reduction: In anaerobic bacteria and protozoa, low-redox-potential electron-transport proteins (like ferredoxin) donate electrons to the nitro group of the imidazole ring. This reduction is a critical activation step that does not occur in aerobic cells, which lack these specific low-redox-potential proteins.[5][]

-

Formation of Cytotoxic Intermediates: The reduction of the nitro group generates a series of highly reactive, short-lived cytotoxic intermediates, including nitroso radicals.[5][16]

-

DNA Damage: These reactive intermediates can covalently bind to and disrupt the helical structure of microbial DNA, leading to strand breaks and ultimately, cell death.[][16]

Caption: Mechanism of action of 5-nitroimidazoles.

Conclusion: An Enduring Legacy

The discovery and development of this compound represent a significant milestone in the history of medicinal chemistry. While often viewed as a mere intermediate, its synthesis was the gateway to the creation of metronidazole, a drug that has had a profound impact on the treatment of anaerobic and protozoal infections for over six decades. The elegant simplicity of its synthesis and the selective and potent mechanism of action of its derivatives continue to make the 5-nitroimidazole scaffold a subject of ongoing research and development. This technical guide serves to illuminate the foundational importance of this compound, providing researchers and scientists with a deeper appreciation of its history and a practical understanding of its chemistry and biological significance.

References

-

Metronidazole. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Edwards, D. I. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2947-2954.

-

Patsnap. (2024, July 17). What is the mechanism of Metronidazole Hydrochloride? Patsnap Synapse. [Link]

-

2-Methylimidazole. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Müller, M. (2019). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 146(9), 1167-1178.

- Moffett, M., & McGill, M. I. (1960). Treatment of Trichomoniasis with Metronidazole. British medical journal, 2(5203), 910–911.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Maeda, K., Osato, T., & Umezawa, H. (1953). A new antibiotic, azomycin. The Journal of Antibiotics, 6(5), 182.

- Process for the safe nitration of 2-methylimidazole. (1980). U.S.

- Lyapunova, M. V., & Makarova, A. S. (2016). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. International Journal of ChemTech Research, 9(5), 70-76.

- Method for preparing 2-methylimidazole. (2013).

- Quirke, V. (2010). Targeting the American Market for Medicines, ca. 1950s–1970s: ICI and Rhône-Poulenc Compared. Bulletin of the history of medicine, 84(1), 59–88.

- Ganter, P., Julou, L., & Cosar, C. (1960). [Study of the action of metronidazole (RP-8823) on the genital system of the rat]. Gynecologie et obstetrique, 59, 609–620.

- Wang, S., Li, Y., Zhang, Y., Li, Y., Wang, J., & Zhang, Y. (2014). Design, Synthesis and Biological Evaluation of Metronidazole-Thiazole Derivatives as Antibacterial Inhibitors. Bioorganic & medicinal chemistry letters, 24(22), 5279–5283.

- Synthesis of metronidazole. (2015).

- Cosar, C., & Julou, L. (1959). [The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R. P. 8823) against experimental Trichomonas vaginalis infections]. Annales de l'Institut Pasteur, 96(2), 238–241.

-

RHONE-POULENCE S.A. AND ANOTHER vs. GHANA NATIONAL TRADING CORPORATIONDLHC2419. (1972). In Dennis Law. Retrieved from [Link]

-

PubChem. (n.d.). Metronidazole. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]

- 3. Treatment of Trichomoniasis with Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R. P. 8823) against experimental Trichomonas vaginalis infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. RHONE-POULENCE S.A. AND ANOTHER vs. GHANA NATIONAL TRADING CORPORATION [1972]DLHC2419 [dennislawgh.com]

- 7. researchgate.net [researchgate.net]

- 9. Synthesis of metronidazole from ethylenediamine | Semantic Scholar [semanticscholar.org]

- 10. Solid phase synthesis of a metronidazole oligonucleotide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 12. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 13. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

A Technical Guide to 2-Methyl-5-nitroimidazole: The C-Nitro Moiety as a Cornerstone for Bioactivity

Abstract: This technical guide provides an in-depth examination of 2-Methyl-5-nitroimidazole, a pivotal C-nitro compound that serves as a fundamental building block in modern pharmacology. We will dissect its synthesis, explore the critical role of the C-nitro group in its mechanism of action, and detail its applications, particularly as a precursor to essential antimicrobial agents and as a hypoxic cell radiosensitizer. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its chemical reactivity and therapeutic efficacy.

Introduction: The Significance of a Versatile Heterocycle

This compound is a heterocyclic organic compound of immense interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position, is the foundation of its unique chemical reactivity and biological activity.[1][2] While it is recognized as a key intermediate in the synthesis of widely used 5-nitroimidazole drugs like metronidazole and dimetridazole, its utility extends beyond that of a simple precursor.[3][4][5] The C-nitro group is not a passive substituent; it is the engine of the molecule's bioactivity, enabling a mechanism of selective toxicity that is particularly effective against anaerobic organisms and in the hypoxic microenvironments of solid tumors.[6][7] This guide will elucidate the chemical principles that make this compound a cornerstone of modern therapeutic strategies.

Physicochemical and Structural Characteristics

The physical and chemical properties of this compound dictate its behavior in both synthetic and biological systems. It typically presents as a white to beige or yellow crystalline solid.[2][4] The molecule's polarity, influenced by the nitro and imidazole groups, allows for solubility in polar solvents like dilute acids and alkalis, with more limited solubility in alcohols and very poor solubility in non-polar organic solvents.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [1][2] |

| Molar Mass | ~127.10 g/mol | [8] |

| Melting Point | 252-254 °C | [8] |

| Appearance | White to beige/yellow powder | [2][4] |

| Solubility | Slightly soluble in ethanol; soluble in dilute acid/alkali | [4][5] |

| CAS Number | 696-23-1 / 88054-22-2 | [3][9] |

Synthesis and Purification: A Controlled Approach

The industrial synthesis of this compound is predominantly achieved through the direct nitration of 2-methylimidazole. This process requires careful control of reaction conditions to ensure safety and high yield, as nitration reactions can be highly exothermic.

Core Synthetic Pathway: Electrophilic Nitration

The most common method involves treating 2-methylimidazole with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[5][10]

-

Causality of Reagent Choice : Sulfuric acid serves a dual purpose. It acts as a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to attack the electron-rich imidazole ring. The reaction is carefully controlled, often in stages at different temperatures, to manage the exothermic nature of the reaction and prevent runaway reactions.[10] Adding a portion of a previously reacted solution can shorten the induction period of the reaction, a key insight for process safety and efficiency.[10]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Methylimidazole

This protocol is a generalized representation and must be adapted and optimized with stringent safety measures in a laboratory setting.

-

Materials & Equipment : 2-methylimidazole, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), aqueous ammonia, deionized water, ice bath, stirred reaction vessel, thermometer, pH meter.

-

Procedure :

-

Prepare the nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled within an ice bath. Maintain the temperature below 10°C.

-

In a separate reaction vessel, dissolve 2-methylimidazole in a portion of concentrated sulfuric acid with cooling.

-

Slowly add the pre-cooled nitrating mixture to the 2-methylimidazole solution, ensuring the reaction temperature is strictly maintained between 0°C and 5°C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction to proceed at a controlled, slightly elevated temperature as specified by the optimized process (e.g., reflux).[10]

-

Upon completion, cool the reaction mixture and carefully pour it over crushed ice or into cold water to precipitate the product.

-

Neutralize the solution to approximately pH 6-7 with aqueous ammonia. This step must be performed slowly and with cooling, as the neutralization is highly exothermic.

-

The precipitated this compound is collected by filtration, washed with cold water to remove residual acids and salts, and dried under vacuum.

-

-

Self-Validation & Quality Control : The purity of the final product should be confirmed by measuring its melting point (252-254°C) and utilizing analytical techniques such as HPLC to ensure the absence of starting material and isomeric impurities.[8][11]

The C-Nitro Group: Engine of Biological Activity

The therapeutic utility of this compound and its derivatives is almost entirely dependent on the reductive metabolism of the 5-nitro group.[6][12] This process is highly selective for anaerobic or hypoxic environments, providing a crucial margin of safety and targeted activity.

Mechanism of Reductive Activation

In anaerobic organisms (like protozoa and anaerobic bacteria) or hypoxic cells (found in solid tumors), low-redox-potential proteins such as ferredoxin or NADPH: P450 oxidoreductase can donate electrons to the nitroimidazole.[13][14][15]

-

One-Electron Reduction : The nitro group (R-NO₂) accepts a single electron to form a nitro radical anion (R-NO₂⁻).[7][16]

-

Oxygen-Dependent Futile Cycling : In the presence of oxygen (normoxic conditions), this radical anion rapidly transfers its electron to O₂, regenerating the parent compound and forming a superoxide radical. This "futile cycling" prevents the net reduction of the drug and confines its activity to low-oxygen environments.[6]

-

Multi-Step Reduction : Under anaerobic conditions, the nitro radical anion undergoes further reduction. A total of four electrons are required to form a reactive hydroxylamine intermediate (R-NHOH), which is implicated as the primary cytotoxic species.[17] Further reduction can lead to the fully reduced amine (R-NH₂).

-

Macromolecular Damage : The highly reactive intermediates, particularly the hydroxylamine, covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[17][18]

Sources

- 1. Buy this compound | 696-23-1 [smolecule.com]

- 2. CAS 88054-22-2: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 88054-22-2 [chemicalbook.com]

- 5. This compound Chemical Properties, Uses, Safety Data & Supplier China | Pharmaceutical Intermediate Expert [quinoline-thiophene.com]

- 6. researchgate.net [researchgate.net]

- 7. openmedscience.com [openmedscience.com]

- 8. This compound | CAS#:88054-22-2 | Chemsrc [chemsrc.com]

- 9. This compound | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-1-ethanol | 443-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The 2-Methyl-5-Nitroimidazole Scaffold: A Comprehensive Guide to its Structural Analogs and Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Enduring Legacy and Untapped Potential of a Privileged Scaffold

The journey of the nitroimidazole scaffold in medicine began with the discovery of azomycin, a 2-nitroimidazole, from Nacardia mesenterica in 1953.[1] This discovery paved the way for the synthesis of its 5-nitro isomer, Metronidazole, which demonstrated potent activity against the protozoan Trichomonas vaginalis and was later found to be highly effective against anaerobic bacteria.[1][] For decades, 2-methyl-5-nitroimidazoles, including metronidazole, tinidazole, and secnidazole, have been the cornerstone for treating infections caused by anaerobic protozoa and bacteria.[3][4][5][6] Their success lies in a unique mechanism of action: they are prodrugs that require reductive activation within the low-oxygen environment of these specific pathogens, a feature that confers remarkable selectivity.[][5][6][7]

However, the emergence of drug-resistant strains and concerns over potential toxicity have necessitated a renewed exploration of this chemical space.[8][9][10] This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between structure, mechanism, and therapeutic efficacy. We will dissect the core scaffold, analyze the impact of structural modifications, provide actionable synthetic protocols, and survey the expanding therapeutic landscape, from next-generation anti-infectives to hypoxia-activated anticancer agents.

Section 1: The Bio-active Core - Mechanism of Action and the Inevitability of Resistance

The biological activity of the 2-methyl-5-nitroimidazole class is intrinsically linked to its chemical structure, specifically the nitro group at the C-5 position.[][4] This moiety is not merely a substituent; it is the engine of cytotoxicity.

The Reductive Activation Pathway: A Trojan Horse Strategy

This compound derivatives are classic examples of prodrugs.[5] They are relatively inert upon administration and circulate with minimal effect on host mammalian cells. Their activation is a multi-step process contingent upon the unique metabolic machinery of anaerobic organisms.

-

Cellular Entry: The neutral, relatively lipophilic drug passively diffuses across the microbial cell membrane.[11]

-

Reductive Activation: Inside the anaerobe, the drug encounters proteins with exceptionally low redox potentials, such as Pyruvate:Ferredoxin Oxidoreductase (PFOR) and ferredoxin.[5][6][11] These enzymes, crucial for the organism's energy metabolism, donate a single electron to the 5-nitro group. This one-electron reduction is the critical activation step.

-

Generation of Cytotoxic Species: The addition of an electron transforms the nitro group into a highly reactive nitro radical anion.[5][7] This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals and hydroxylamines.

-

Macromolecular Damage: These reactive species are indiscriminate in their targets. They avidly interact with and damage vital cellular macromolecules, most notably DNA. This interaction leads to a loss of helical structure and strand breakage, culminating in rapid cell death.[][5][12][13]

The selectivity of these drugs arises because the initial one-electron reduction is readily reversible in the presence of oxygen. In aerobic host cells, any formed nitro radical anion is immediately oxidized back to the parent compound, preventing the accumulation of toxic intermediates. This futile cycling is a key reason for their selective toxicity against anaerobes.[6]

Caption: Key mechanisms of resistance to 5-nitroimidazole antimicrobial agents.

Section 2: Structure-Activity Relationships (SAR) and Derivative Synthesis

The this compound scaffold offers several positions for chemical modification, primarily at the N-1, C-2, and C-4 positions. Modifications, particularly at the N-1 side chain, have been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. [4][9]

N-1 Side Chain Modification: The Key to Pharmacokinetic Tuning

The substituent at the N-1 position is the most significant determinant of the drug's pharmacokinetic profile. It does not typically participate directly in the reductive activation but profoundly influences absorption, distribution, metabolism, and excretion (ADME).

-

Metronidazole (Flagyl®): Features a 2-hydroxyethyl group [-CH₂CH₂OH]. This hydroxyl group provides a handle for hepatic metabolism and contributes to its relatively short half-life (~8 hours). [6]* Tinidazole (Tindamax®): Possesses an ethylsulfonyl-ethyl group [-CH₂CH₂SO₂CH₂CH₃]. This modification increases lipophilicity and metabolic stability, resulting in a longer half-life (12-13 hours) and better tissue penetration compared to metronidazole. [][6]* Secnidazole (Solosec®): Contains a 2-hydroxypropyl group [-CH₂CH(OH)CH₃]. Its structure leads to an even longer half-life (~17 hours), allowing for single-dose therapies for certain indications. [6]The secondary alcohol provides a site for further derivatization, such as esterification. [3][4]* Ornidazole: Features a 3-chloro-2-hydroxypropyl group, also contributing to a longer half-life than metronidazole. [6] Expertise Insight: The choice of the N-1 substituent is a classic drug design trade-off. Increasing lipophilicity and metabolic stability (e.g., Tinidazole) enhances half-life and tissue penetration, which can be advantageous for treating systemic or deep-seated infections. However, this may also lead to prolonged exposure and potential for side effects. The development of single-dose regimens (e.g., Secnidazole) is driven by improving patient compliance, a critical factor in antimicrobial stewardship.

| Drug | N-1 Substituent | Key Pharmacokinetic Features |

| Metronidazole | -CH₂CH₂OH | Shorter half-life (~8h), extensively metabolized. [6][13][14] |

| Tinidazole | -CH₂CH₂SO₂CH₂CH₃ | Longer half-life (12-13h), increased lipophilicity. [][6] |

| Secnidazole | -CH₂CH(OH)CH₃ | Longest half-life (~17h), suitable for single-dose therapy. [6] |

| Ornidazole | -CH₂CH(OH)CH₂Cl | Long half-life (14-15h), extensively metabolized. [15] |

Experimental Protocol: Synthesis of a Metronidazole Derivative

To illustrate the practical chemistry involved, this section provides a detailed, self-validating protocol for the synthesis of a benzenesulfonated metronidazole derivative. This procedure is adapted from established methodologies where the nucleophilic hydroxyl group on the N-1 side chain is targeted for substitution. [16] Objective: To synthesize Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester (M1) from Metronidazole.

Causality: The hydroxyl group of metronidazole is a convenient nucleophile. Reacting it with an electrophilic sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a non-nucleophilic base (triethylamine) to scavenge the HCl byproduct, results in the formation of a sulfonate ester. This modification significantly increases the lipophilicity of the parent drug, which can alter its biological activity and penetration capabilities. Dioxane is chosen as an aprotic solvent to solubilize the reactants without interfering with the reaction.

Materials & Reagents:

-

Metronidazole (1.0 mmol, 171.15 mg)

-

Benzenesulfonyl chloride (5.0 mL, excess)

-

Triethylamine (3.0 mL, excess)

-

Dioxane (50 mL, anhydrous)

-

5% Sodium Bicarbonate (NaHCO₃) solution (100 mL)

-

Acetone/Water for recrystallization

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve metronidazole (1.0 mmol) in anhydrous dioxane (50 mL).

-

Addition of Reagents: Place the flask in an ice bath to control any initial exotherm. Carefully add triethylamine (3.0 mL) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (5.0 mL).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16-18 hours) to ensure the reaction goes to completion. The formation of triethylamine hydrochloride may be observed as a white precipitate.

-

Work-up and Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of cold 5% aqueous sodium bicarbonate solution. This step neutralizes any remaining unreacted sulfonyl chloride and the HCl byproduct. Stir for 15-20 minutes.

-

Precipitation and Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot acetone and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The structure of the final product, M1, should be confirmed using standard analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to validate its identity and purity. [16]

Caption: Workflow for the synthesis of a benzenesulfonated metronidazole derivative.

Section 3: The Expanding Therapeutic Horizon

While the traditional domain of 2-methyl-5-nitroimidazoles is in treating anaerobic infections, modern medicinal chemistry has expanded their potential into new and critical therapeutic areas. This expansion is driven by leveraging the core hypoxia-activated mechanism.

Overcoming Resistance and Broadening the Anti-infective Spectrum

The threat of resistance has spurred the development of novel analogs designed to either evade known resistance mechanisms or possess enhanced potency.

-

Novel Scaffolds: Research has shown that broad modifications to the 5-nitroimidazole structure can lead to compounds with vastly improved activity against resistant strains of Giardia lamblia, Trichomonas vaginalis, and pathogenic bacteria like Helicobacter pylori and Clostridium difficile. [9]* Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the 5-nitroimidazole core with another pharmacophore. For example, hybrids of metronidazole and berberine have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). [17]This approach can create multi-target agents that may have a lower propensity for resistance development.

-

Data on Antimicrobial Activity: The derivatization of the core structure can significantly alter the antimicrobial spectrum and potency.

| Compound | Organism | MIC (µg/mL) | Reference |

| Metronidazole | Staphylococcus aureus | > 1024 | [16] |

| M1 Derivative | Staphylococcus aureus | 250 | [16] |

| M3 Derivative | Streptococcus B | 187.5 | [16] |

| Tinidazole | Bacteroides fragilis (Geo. Mean) | 0.5 µM | [18] |

| Metronidazole | Bacteroides fragilis (Geo. Mean) | 1.9 µM | [18] |